molecular formula C41H29NO B158777 2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate CAS No. 10081-39-7

2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate

Cat. No.: B158777
CAS No.: 10081-39-7
M. Wt: 551.7 g/mol
InChI Key: UWOVWIIOKHRNKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is relatively complex and typically requires a chemical reaction. A common method involves reacting 2,6-diphenyl-4-methoxyphenol with 2,4,6-triphenylpyridine .


Molecular Structure Analysis

The empirical formula of this compound is C41H29NO, and it has a molecular weight of 551.68 .


Chemical Reactions Analysis

This compound can be used as a redox indicator to measure the reducing properties of substances. It is also a commonly used natural antioxidant that can be used to detect and evaluate the antioxidant properties of food, drugs, and cosmetics .


Physical and Chemical Properties Analysis

This compound is a solid with a dark green to very dark grey color . It has a melting point of 271-275 °C (lit.) . It is slightly soluble in chloroform and ethyl acetate when sonicated .

Scientific Research Applications

Solvatochromism and Micellar Solutions

  • Solvatochromic Behavior : 2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate exhibits solvatochromic behavior in cationic micellar solutions. This property is used to study the effects of molecular structures of the solvatochromic probe and the surfactant headgroup (Tada, Novaki, & Seoud, 2001).

Solvation in Binary Solvent Mixtures

  • Solvation Characterization : The compound is used to characterize solvation in binary solvent mixtures, providing insights into solvent–solvent and solute–solvent interactions. This is important for understanding molecular interactions in various solvent environments (Ràfols, Rosés, & Bosch, 1996).

Structural and Vibrational Studies

  • Crystal Structure Analysis : Research has been conducted on the crystal structure of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino)phenolate with nitric and sulphuric acids. This contributes to the understanding of molecular and crystal structures in different acidic environments (Baran et al., 2001).

Interfacial Solvent and Electrostatic Characteristics

  • Micellar Electrostatics : The compound is used to ascertain interfacial dielectric constant and electrostatic surface potential of micelles. This aids in understanding the electrostatic characteristics of surfactant aggregates (Drummond, Grieser, & Healy, 1987).

Environmental Influence on Photochemical Properties

  • Photochemical Analysis : Studies on the luminescence of this compound in rigid media at different temperatures have been conducted. This research aids in understanding the photochemical properties of betaine dyes in various environments (Nishiyama, Tajima, & Yoshida, 2008).

Mechanism of Action

Reichardt’s dye, also known as 2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, is an organic dye notable for its solvatochromic properties . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of Reichardt’s dye is the solvent in which it is dissolved. The dye interacts with the solvent molecules, leading to changes in its color .

Mode of Action

Reichardt’s dye exhibits solvatochromic behavior, meaning its color changes depending on the polarity of the solvent it is dissolved in . This is due to the differential solvation of the ground and excited states of the dye molecule . In negative solvatochromism, the ground state of the molecule is better stabilized by a more polar solvent, causing the energy required to reach the excited state to be larger compared to when dissolved in a non-polar solvent .

Biochemical Pathways

Its color-changing properties can be used to study the properties of various environments, including micellar environments and binary liquid mixtures .

Pharmacokinetics

The dye’s solubility in a wide range of solvents is a key factor influencing its behavior .

Result of Action

The primary result of Reichardt’s dye action is a change in color that varies across the entire visible spectrum depending on the polarity of the solvent . This provides a visual representation of the solvent’s polarity and can be used for various applications, including thermochromism, solvatochromism, piezochromism, and halochromism .

Action Environment

The action of Reichardt’s dye is highly dependent on the environmental factors, particularly the nature of the solvent in which it is dissolved . The dye’s color and solvatochromic behavior can be influenced by the solvent’s polarity . Furthermore, the dye’s stability can be affected by the presence of certain solvents .

Safety and Hazards

The compound is relatively safe under general use conditions . It is a non-flammable solid, but contact with flammable materials and high temperatures should be avoided . During operation, appropriate personal protective equipment, such as laboratory gloves and glasses, should be worn to avoid contact with skin and eyes .

Future Directions

As a highly solvatochromic probe, this compound has potential applications in various fields, including the analysis of solvent polarity in biological systems and on surfaces . Its antioxidant properties also make it a valuable tool for evaluating the antioxidant capacity of various substances .

Properties

IUPAC Name

2,6-diphenyl-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H29NO/c43-41-37(31-18-8-2-9-19-31)28-36(29-38(41)32-20-10-3-11-21-32)42-39(33-22-12-4-13-23-33)26-35(30-16-6-1-7-17-30)27-40(42)34-24-14-5-15-25-34/h1-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOVWIIOKHRNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)C5=CC=CC=C5)[O-])C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373025
Record name Reichardt's dye
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10081-39-7
Record name Betaine 30
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10081-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinium)phenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010081397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reichardt's dye
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIPHENYL-4-(2,4,6-TRIPHENYL-1-PYRIDINIUM)PHENOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN977V8PG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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